Cholestane, (5alpha,14beta,20S)-

Petroleum Geochemistry Biomarker Analysis GC-MS Sterane Identification

Cholestane, (5alpha,14beta,20S)- [CAS 69483-48-3], also designated as 20S-5α(H),14β(H),17β(H)-sterane or C27 5A,14B,17B,20S-Sterane, is a C27 saturated tetracyclic triterpane of the sterane class with molecular formula C27H48 and molecular weight 372.67 g/mol. This stereoisomer is a primary petroleum biomarker utilized in organic geochemistry for source rock correlation, thermal maturity assessment, and oil-source fingerprinting.

Molecular Formula C27H48
Molecular Weight 372.7 g/mol
CAS No. 69483-48-3
Cat. No. B12641810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholestane, (5alpha,14beta,20S)-
CAS69483-48-3
Molecular FormulaC27H48
Molecular Weight372.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
InChIInChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21+,22-,23+,24+,25-,26-,27+/m0/s1
InChIKeyXIIAYQZJNBULGD-XCMUPAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cholestane, (5alpha,14beta,20S)- CAS 69483-48-3: Baseline Characterization for Scientific Procurement


Cholestane, (5alpha,14beta,20S)- [CAS 69483-48-3], also designated as 20S-5α(H),14β(H),17β(H)-sterane or C27 5A,14B,17B,20S-Sterane, is a C27 saturated tetracyclic triterpane of the sterane class with molecular formula C27H48 and molecular weight 372.67 g/mol [1][2]. This stereoisomer is a primary petroleum biomarker utilized in organic geochemistry for source rock correlation, thermal maturity assessment, and oil-source fingerprinting [3].

Why Generic Cholestane Substitution Fails in Biomarker Analysis: The Case for (5alpha,14beta,20S)-Stereospecific Procurement


In petroleum geochemistry, sterane stereoisomers are not functionally interchangeable. The 20S epimer of 5α,14β,17β-cholestane exhibits distinct chromatographic elution behavior, thermodynamic stability, and diagenetic maturation kinetics relative to its 20R epimer and the 5α,14α,17α series [1]. Using a generic 'cholestane' mixture or an incorrectly assigned isomer for analytical calibration can shift retention times, bias maturity parameter calculations (e.g., 20S/(20S+20R) ratios), and lead to erroneous oil-source correlations [2]. Procurement of the stereochemically authenticated (5alpha,14beta,20S)-isomer is therefore essential for reproducible biomarker quantification and defensible geochemical interpretations.

Cholestane, (5alpha,14beta,20S)-: Quantified Differentiation from Closest Sterane Analogs for Procurement Decision-Making


GC-MS Elution Order and Retention Index Differentiation of (5alpha,14beta,20S)-Cholestane from Its Epimers

On non-polar capillary columns (e.g., DB-5), the four C27 regular sterane isomers elute in the invariant order: 5α,14α,17α(H),20S; 5α,14β,17β(H),20R; 5α,14β,17β(H),20S; and 5α,14α,17α(H),20R [1]. The target compound, (5alpha,14beta,20S)-cholestane, is the third peak in this sequence, allowing unambiguous differentiation from its 20R epimer (which elutes immediately before it) and from the 14α,17α isomers [1]. The NIST-standardized retention index for this isomer on DB-5 is 2988 [2].

Petroleum Geochemistry Biomarker Analysis GC-MS Sterane Identification

Thermodynamic Stability Hierarchy Among Cholestane Stereoisomers: Molecular Mechanics Quantification

Molecular mechanics calculations (MM2 force field) by van Graas et al. (1982) determined the relative steric energies of 13 cholestane isomers [1]. The 5α,14β,17β(H) series (both 20R and 20S) is thermodynamically more stable than the 5α,14α,17α(H) series. At calculated thermodynamic equilibrium, the 5α,14β,17β isomers constitute approximately 70% of the mixture, with the 20R epimer slightly favored over the 20S epimer [1]. This stability hierarchy explains why mature petroleum and sediment extracts are dominated by the 14β,17β configuration, making the (5alpha,14beta,20S)-isomer an essential quantitative standard for maturity-corrected biomarker analysis [2].

Molecular Modeling Thermodynamic Stability Isomer Equilibrium

20S/(20S+20R) Epimer Ratio: Maturity Parameter Calibration Requires Authentic (5alpha,14beta,20S) Standard

The 20S/(20S+20R) sterane ratio is a primary thermal maturity indicator in petroleum systems. For the 5α,14α,17α steranes, this ratio increases from ~0 (immature) to ~0.55 (equilibrium) with increasing burial temperature [1]. However, the 5α,14β,17β isomers reach epimer equilibrium at lower maturity levels and can appear 'mature' even in immature samples, potentially leading to erroneous reconstruction of thermal history [2]. Accurate quantification requires baseline-resolved integration of the 20S and 20R epimer peaks, which demands an authenticated (5alpha,14beta,20S)-cholestane standard for retention time locking and response factor calibration [1].

Maturity Assessment Epimer Ratio Petroleum Exploration

Differential Biodegradation Susceptibility of C27 5α,14β,17β Steranes vs. 5α,14α,17α Series in Oil Spill Source Tracking

Seifert and Moldowan (1979) demonstrated that biodegradation selectively removes regular steranes in a predictable sequence. In laboratory and field studies, C27 5α,14β,17β steranes (including the 20S isomer) are degraded more rapidly than their C29 homologues but at a rate distinguishable from the 5α,14α,17α series [1]. More recent bioremediation studies confirm that C27 5α,14β,17β 20R and 20S steranes undergo preferential removal relative to C29 steranes, with the 20S epimer showing marginally slower degradation than the 20R epimer [2]. This differential stability makes the (5alpha,14beta,20S)-isomer a critical quantitative marker for distinguishing biotic from abiotic oil attenuation in environmental forensic investigations [1].

Oil Spill Forensics Biodegradation Source Attribution

High-Value Application Scenarios for Cholestane, (5alpha,14beta,20S)- in Geochemical Research and Industrial Biomarker Analysis


GC-MS Biomarker Method Development and Instrument Calibration

The (5alpha,14beta,20S)-cholestane isomer is an essential retention-time marker for establishing the elution order of C27 regular steranes on non-polar GC columns [1]. Its characteristic peak position (third of four in the m/z 217 chromatogram) and NIST-verified retention index of 2988 on DB-5 [2] enable precise instrument calibration for quantitative sterane analysis in petroleum and source rock extracts.

Petroleum System Maturity Assessment and Basin Modeling

Quantitative measurement of C27 sterane epimer ratios requires baseline resolution of the (5alpha,14beta,20S) peak from its 20R epimer [1]. This compound serves as a key calibration standard for determining the 20S/(20S+20R) maturity parameter, which guides thermal history reconstruction and exploration risk assessment in frontier basins [3].

Oil-Oil and Oil-Source Rock Correlation Studies

The relative abundance of C27 5α,14β,17β 20S sterane versus other homologues provides a source-specific fingerprint for correlating migrated oils to their generative source rocks [1]. The thermodynamically stable nature of this isomer, comprising ~70% of C27 steranes at equilibrium [4], ensures its preservation and diagnostic utility even in mature and migrated petroleum accumulations.

Marine Oil Spill Environmental Forensics and Bioremediation Monitoring

In oil spill litigation, differential biodegradation rates of C27 sterane isomers, including the (5alpha,14beta,20S) compound, provide critical evidence for distinguishing between natural weathering and active bioremediation [5]. Quantitative analysis using the authenticated standard supports legally defensible source attribution and remediation efficacy assessment [5].

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